4,5-BIS(DODECYLOXY)BENZENE-1,2-DIAMINE
Overview
Description
4,5-BIS(DODECYLOXY)BENZENE-1,2-DIAMINE: is an organic compound with the molecular formula C30H56N2O2 and a molecular weight of 476.78 g/mol This compound is characterized by the presence of two dodecyloxy groups attached to the benzene ring at the 4 and 5 positions, and two amino groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-BIS(DODECYLOXY)BENZENE-1,2-DIAMINE typically involves the reaction of 1,2-diaminobenzene with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4,5-BIS(DODECYLOXY)BENZENE-1,2-DIAMINE undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dodecyloxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 1,2-dinitro-4,5-bis(dodecyloxy)benzene.
Reduction: Formation of 1,2-diamino-4,5-bis(dodecyloxy)benzene.
Substitution: Formation of 1,2-benzenediamine derivatives with different alkoxy groups.
Scientific Research Applications
4,5-BIS(DODECYLOXY)BENZENE-1,2-DIAMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Explored for its potential as an anticancer agent and in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,5-BIS(DODECYLOXY)BENZENE-1,2-DIAMINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it effective in disrupting cellular membranes and inhibiting enzyme activity. The specific pathways involved depend on the application and the target molecule .
Comparison with Similar Compounds
- 1,2-Benzenediamine, 4,5-bis(octyloxy)-
- 1,2-Benzenediamine, 4,5-bis(decyloxy)-
- 1,2-Benzenediamine, 4,5-bis(hexadecyloxy)-
Comparison: 4,5-BIS(DODECYLOXY)BENZENE-1,2-DIAMINE is unique due to its specific dodecyloxy groups, which provide distinct amphiphilic properties. Compared to its analogs with shorter or longer alkoxy chains, this compound exhibits different solubility, melting point, and reactivity. These properties make it suitable for specific applications where a balance between hydrophilicity and hydrophobicity is required .
Properties
IUPAC Name |
4,5-didodecoxybenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H56N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-33-29-25-27(31)28(32)26-30(29)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24,31-32H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIOQJYIZWNFIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C(C(=C1)N)N)OCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H56N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571605 | |
Record name | 4,5-Bis(dodecyloxy)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190435-62-2 | |
Record name | 4,5-Bis(dodecyloxy)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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